N-(2-Hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide is a small molecule identified as a potential inhibitor of the BCR-ABL protein. [] This protein is a tyrosine kinase involved in the development of chronic myeloid leukemia (CML). Inhibiting BCR-ABL activity is a key therapeutic strategy for treating CML.
Applications
The primary application of N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide, based on the available research, is in the field of cancer research. Specifically, it has been identified as a potential inhibitor of BCR-ABL, a key target for developing new therapies for chronic myeloid leukemia (CML). []
Compound Description: 4-(6-(4-(Trifluoromethoxy)phenylamino)-5-methylpyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide is a small molecule investigated for its potential to inhibit BCR-ABL, a tyrosine kinase. []
Relevance: This compound shares the core structure of N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide, including the central pyrimidine ring, the 4-(trifluoromethoxy)phenylamino substituent at the 6-position, and the benzamide group at the 4-position. The key structural difference lies in the substituent on the benzamide nitrogen. This compound features a 2-morpholinoethyl group while the main compound has a 2-hydroxyethyl group. This difference suggests exploration of various amine substituents for modulating activity against kinases like BCR-ABL. []
Imatinib []
Compound Description: Imatinib is a well-known tyrosine kinase inhibitor, primarily targeting BCR-ABL, PDGFR, and c-Kit. [] It serves as a reference point for developing new kinase inhibitors.
Relevance: While not structurally identical, Imatinib provides a valuable comparison point for understanding the structure-activity relationships of N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide and related compounds. Both share a phenylaminopyrimidine core as the central scaffold, highlighting the importance of this moiety for kinase inhibition. Key differences include the presence of a benzamide group in the main compound (absent in Imatinib) and variations in substituents on the phenyl rings. These comparisons aid in identifying structural modifications that might enhance potency or selectivity for specific kinases. []
Compound Description: This compound acts as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). [, ] It is often used in combination with MEK inhibitors for enhanced anticancer activity. [, ]
Relevance: Though structurally distinct from N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide, this CDK4 inhibitor highlights the broader context of kinase signaling pathways in cancer. Its use in combination with MEK inhibitors, particularly N-[(R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide, emphasizes the interconnected nature of these pathways and the potential for synergistic effects when targeted simultaneously. [, ] This emphasizes the importance of exploring the target profile of N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide and its potential for combinatorial therapy in cancer treatment.
Compound Description: This compound is a potent MEK inhibitor often studied in combination with other kinase inhibitors for cancer therapy. [, ]
Relevance: While structurally different from N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide, this MEK inhibitor highlights the importance of exploring kinase inhibitors in combination. The research demonstrates that combining this MEK inhibitor with the CDK4 inhibitor 6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-ylpyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one can enhance anticancer activity. [, ] This underscores the potential of N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide as a candidate for combinatorial therapy, prompting further investigation into its synergistic effects with other kinase inhibitors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY-426965 is a selective, potent, orally bioavailable full 5-HT1A antagonist. It is a more active S-(+)-enantiomer of (±)-LY426965 (Axon 1093), in comparison with its opposite enantiomer, (R)-(-)-LY 426965.
γ-Secretase is a multi-subunit aspartyl protease that regulates signaling pathways by proteolytically cleaving substrates, abrogating or releasing signaling molecules. One well-known substrate of this enzyme is Notch, a transmembrane receptor that plays a key role in cell fate decisions including cell proliferation, differentiation, and apoptosis. LY411575 is a cell-permeable γ-secretase inhibitor (IC50 = 0.14 nM) that has been shown to block Notch activation in vitro at 500 µM. LY411575 can induce apoptosis in Kaposi’s sarcoma cells as well as promote intestinal goblet cell differentiation in a mouse model of colitis. It has also been observed to promote neural differentiation of mouse embryonic stem cells. γ-Secretase inhibitor LY-411575 is a dibenzoazepine that is 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one which is substituted at the 7 pro-S position by the C-terminal carboxamide nitrogen of N-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-L-alaninamide. It is a potent, cell permeable and selective gamma-secretase inhibitor. It has been tested as a possible treatment for Alzheimer's disease and shows promise for its potential to counteract severe hearing loss. It has a role as an EC 3.4. 3.46 (memapsin 2) inhibitor. It is a dibenzoazepine, a difluorobenzene, a lactam and a secondary alcohol.
Semagacestat has been used in trials studying the treatment of Alzheimer Disease. (2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide is a peptide.
LY-451646 is a AMPA receptor potentiator. Chronic AMPA receptor potentiator (LY451646) treatment increases cell proliferation in adult rat hippocampus.
Selective non-competitive antagonist at the mGlu1 receptor. Inhibits agonist induced phosphoinositide hydrolysis in vitro (IC50 = 140 nM) and in vivo following systemic administration. LY456236 HCl is a selective mGlu1 receptor antagonist (IC50 values are 143 nM and > 10 μM for mGlu1 and mGlu5 receptors respectively). LY456236 HCl reduces hyperalgesic behavior induced by formalin in both mouse and rat with ED50 values of 28 and 16.3 mg/kg respectively.